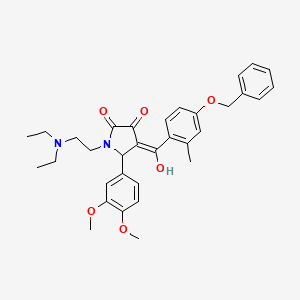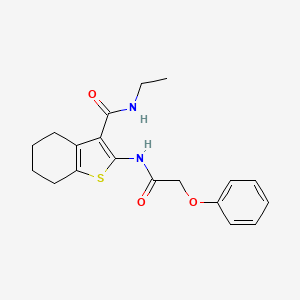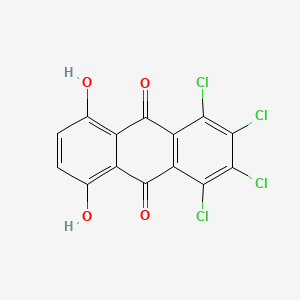![molecular formula C9H12N2O4 B12004244 Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 5510-69-0](/img/structure/B12004244.png)
Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.207 g/mol It is known for its unique bicyclic structure, which includes a diazabicycloheptene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a diazo compound. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but lacks the dimethyl and dicarboxylate groups.
7-Isopropylidene-5-methyl-2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, diethyl ester: This compound has additional substituents that differentiate it from dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in research and industry .
Properties
CAS No. |
5510-69-0 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-14-8(12)10-6-3-4-7(5-6)11(10)9(13)15-2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
SCFCVOANRYOSSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2CC(N1C(=O)OC)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12004162.png)
![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one](/img/structure/B12004169.png)
![(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004171.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004186.png)

![2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-](/img/structure/B12004199.png)






![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)

